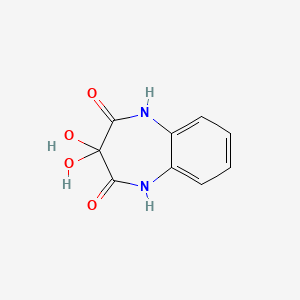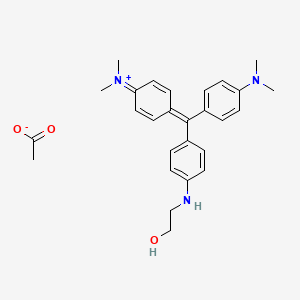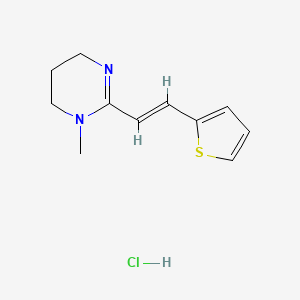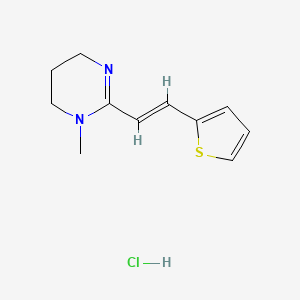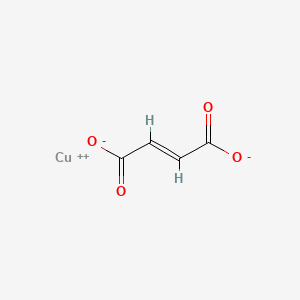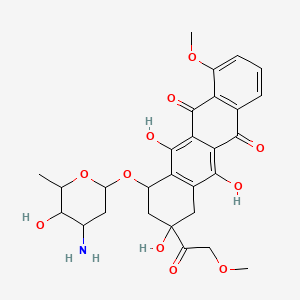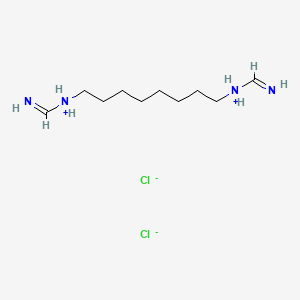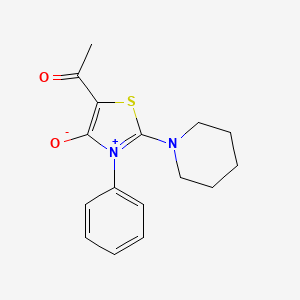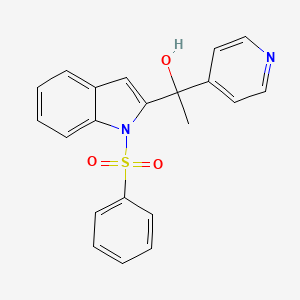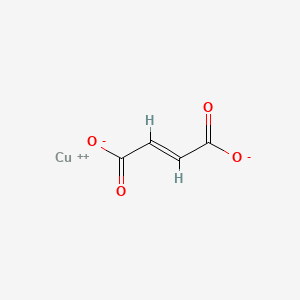
Copper(II) fumarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper(II) fumarate is a coordination compound where copper ions are coordinated with fumarate ionsThe fumarate ion acts as a bridging ligand, connecting copper ions in a polymeric structure .
Preparation Methods
Copper(II) fumarate can be synthesized through various methods. One common synthetic route involves the reaction of copper(II) salts, such as copper(II) sulfate, with fumaric acid in an aqueous solution. The reaction typically proceeds under mild conditions, and the product can be isolated by filtration and drying . Industrial production methods may involve similar processes but on a larger scale, with careful control of reaction parameters to ensure high yield and purity .
Chemical Reactions Analysis
Copper(II) fumarate undergoes several types of chemical reactions, including thermal decomposition and redox reactions. During thermal decomposition, this compound decomposes to form copper(I) fumarate and eventually metallic copper . This process involves the stepwise reduction of copper(II) to copper(I) and then to metallic copper. The compound also exhibits bifunctional nanozyme activities, showing laccase-like activity under alkaline conditions and peroxidase-like activity under acidic conditions .
Scientific Research Applications
In chemistry, it is used as a precursor for the synthesis of copper nanoparticles, which have applications in catalysis and material science . In biology and medicine, copper(II) fumarate-based metal-organic frameworks (MOFs) have been explored for their enzyme-like activities, making them useful in biosensing and diagnostic applications .
Mechanism of Action
The mechanism of action of copper(II) fumarate in its various applications is primarily based on its ability to undergo redox reactions and its structural properties. In catalytic applications, the copper ions in the compound can facilitate electron transfer processes, enhancing the efficiency of catalytic reactions. In biosensing applications, the compound’s enzyme-like activities are attributed to the presence of active copper centers that can interact with target molecules, leading to detectable changes in the system .
Comparison with Similar Compounds
Copper(II) fumarate can be compared with other copper-based coordination compounds, such as copper(II) maleate and copper(II) malonate. While these compounds share similar structural features, this compound is unique in its stability and the specific types of reactions it undergoes. For example, unlike copper(II) maleate, this compound does not undergo anion isomerization during thermal decomposition . This stability makes it particularly useful in applications requiring consistent performance under varying conditions.
Similar Compounds
- Copper(II) maleate
- Copper(II) malonate
- Copper(II) acetate
- Copper(II) oxalate
These compounds share similar coordination environments but differ in their reactivity and stability, making each suitable for specific applications .
Properties
CAS No. |
33010-91-2 |
|---|---|
Molecular Formula |
C4H2CuO4 |
Molecular Weight |
177.60 g/mol |
IUPAC Name |
copper;(E)-but-2-enedioate |
InChI |
InChI=1S/C4H4O4.Cu/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8);/q;+2/p-2/b2-1+; |
InChI Key |
FXGNPUJCPZJYKO-TYYBGVCCSA-L |
Isomeric SMILES |
C(=C/C(=O)[O-])\C(=O)[O-].[Cu+2] |
Canonical SMILES |
C(=CC(=O)[O-])C(=O)[O-].[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-(3-Oxo-2,3-dihydro[1,3]thiazolo[3,2-a]benzimidazol-2-yl)diazenyl]benzoic acid](/img/structure/B12798613.png)
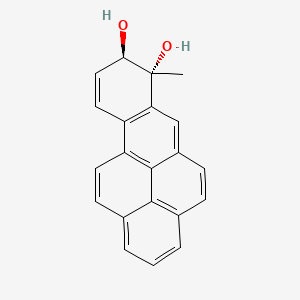
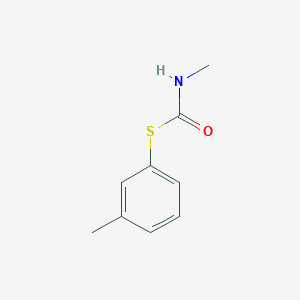
![1,3-Bis[(4-methoxyphenyl)methyl]-2-(4-nitrophenyl)-1,3-diazinane](/img/structure/B12798630.png)

